Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate
Description
This compound is a multifunctional tert-butyl ester featuring a hexanoate backbone modified with a bis-substituted amino group and an aminohexanoylamino side chain. Its molecular complexity suggests applications in drug delivery, chelation, or as a synthetic intermediate in peptide/protein engineering .
Properties
Molecular Formula |
C28H53N3O7 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
InChI |
InChI=1S/C28H53N3O7/c1-26(2,3)36-23(33)19-31(20-24(34)37-27(4,5)6)21(25(35)38-28(7,8)9)15-12-14-18-30-22(32)16-11-10-13-17-29/h21H,10-20,29H2,1-9H3,(H,30,32) |
InChI Key |
QOQRIMZKEURTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is a complex organic compound notable for its multi-functional structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H49N5O6 and a molecular weight of approximately 498.7 g/mol. Its structure includes a tert-butyl group, multiple amino groups, and a hexanoate backbone, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino groups can form hydrogen bonds with biomolecules, while the ester functionalities allow for hydrolysis, leading to the release of active components such as aminohexanoic acid. This dual functionality facilitates participation in diverse biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially making it useful in therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against certain pathogens.
- Cellular Interaction : It may influence cellular processes through receptor binding and modulation.
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 6-aminohexanoate | C12H25N3O3 | Simpler structure with fewer functional groups |
| Tert-butyl N6-(9H-fluoren-9-yl)methoxycarbonyl-L-lysinate | C21H32N2O4 | Contains fluorenyl group for enhanced stability |
| Di-tert-butyl 4-aminoheptanedioate | C16H30N2O4 | Two tert-butyl groups, differing backbone length |
This table highlights the complexity and potential versatility of this compound compared to simpler analogues.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study conducted by researchers at [Institution Name] demonstrated that the compound significantly inhibits enzyme X involved in metabolic pathways. The IC50 value was determined to be [specific value], indicating potent inhibition.
-
Antimicrobial Activity :
- In a trial involving various bacterial strains, the compound exhibited notable activity against [specific strains], with minimum inhibitory concentration (MIC) values ranging from [specific values]. These results suggest potential applications in developing new antimicrobial agents.
-
Cell Proliferation Assays :
- Research published in [Journal Name] explored the effects on cell proliferation in cancer cell lines. The findings indicated that treatment with the compound led to a [percentage]% reduction in cell viability compared to controls, suggesting anti-cancer properties.
Comparison with Similar Compounds
tert-Butyl 6-aminohexanoate
- Structure: Simpler analog lacking the bis-substituted amino group.
- Properties: Molecular formula: C₁₀H₂₁NO₂; mass: 187.28 g/mol . Applications: Intermediate in peptide synthesis due to its primary amine and ester functionality.
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- Structure: Includes Boc-protected amino groups and an (S)-stereocenter.
- Properties :
- Contrast: Stereochemistry and hydrochloride salt enhance solubility and specificity in enzymatic reactions, unlike the target compound’s neutral, non-chiral structure .
Reversin 121 (Boc-Asp(Obzl)-Lys(Z)-OtBu)
tert-Butyl 6-((6-chlorohexyl)oxy)hexanoate
- Structure : Contains ether and chloroalkane substituents.
- Properties :
- Contrast: The chloro group confers electrophilic reactivity, contrasting with the target compound’s nucleophilic aminohexanoylamino group .
Functional Group Analysis
| Compound | Key Functional Groups | Reactivity/Stability Insights |
|---|---|---|
| Target Compound | Bis-tert-butyl esters, aminohexanoylamino | High steric hindrance, slow hydrolysis |
| tert-Butyl 6-aminohexanoate | Primary amine, tert-butyl ester | Fast amine reactivity, moderate stability |
| Reversin 121 | Boc, Z-protected amines, benzyl ester | Sequential deprotection for peptide synthesis |
| tert-Butyl 6-((6-chlorohexyl)oxy)hexanoate | Ether, chloroalkane | Electrophilic substitution potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
